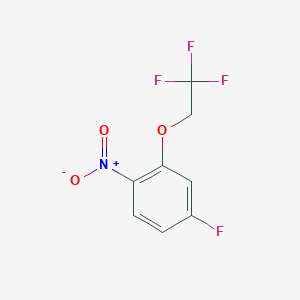

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B7944184

M. Wt: 239.12 g/mol

InChI Key: USOVRXNIZFSGEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08367863B2

Procedure details

To a solution of 2,4-difluoronitrobenzene (300.0 g, 1.89 mol) and 2,2,2-trifluoroethanol (245.0 g, 2.45 mol) in toluene (600 mL) was added sodium hydroxide (90.5 g, 2.26 mol) in portions over 30 min to keep the temperature between 30 and 40° C. After the temperature had dropped to 30° C., the reaction mixture was heated to 45-50° C. using an oil bath for additional 16 h. After cooling, water (500 mL) and 2.5 NH2SO4 (200-300 mL, for adjustment of pH to 5) were added and the organic layer was separated. The water layer was extracted with EtOAc (2×300 mL). The combined organic layers were washed with saturated sodium chloride solution (100 mL) and dried over magnesium sulfate. The solvent was evaporated to give a yellow oil, which solidified after 30 min to give a yellowish solid (450.0 g, quantitative). The crude product was used in the next step without purification. 1H NMR (300 MHz, CDCl3/TMS): δ 8.03-7.98 (m, 1H), 6.93-6.82 (m, 2H), 4.49 (q, J=7.7 Hz, 2H). 13C NMR (75 MHz, CDCl3/TMS): δ 165.0 (d, 1JCF=259.6 Hz), 152.3 (d, 3JCF=13.1 Hz), 128.2 (d, 3JCF=11.9 Hz), 122.4 (d, 1JCF=273.4 Hz), 110.1 (d, 2JCF=22.5 Hz), 105.9 (q, 1JCF=242.6 Hz), 104.3 (d, 2JCF=26.1 Hz), 67.6 (q, 1JCF=36.7 Hz).

[Compound]

Name

NH2SO4

Quantity

250 (± 50) mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F:12][C:13]([F:17])([F:16])[CH2:14][OH:15].[OH-].[Na+].O>C1(C)C=CC=CC=1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([O:15][CH2:14][C:13]([F:17])([F:16])[F:12])[CH:7]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC(=C1)F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

245 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CO)(F)F

|

|

Name

|

|

|

Quantity

|

90.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

NH2SO4

|

|

Quantity

|

250 (± 50) mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

47.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature between 30 and 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the temperature had dropped to 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for additional 16 h

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The water layer was extracted with EtOAc (2×300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with saturated sodium chloride solution (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellowish solid (450.0 g, quantitative)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was used in the next step without purification

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |